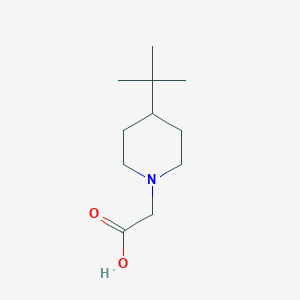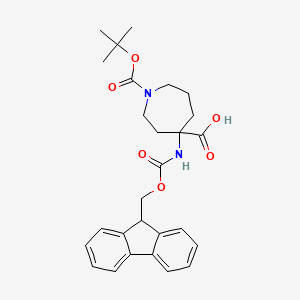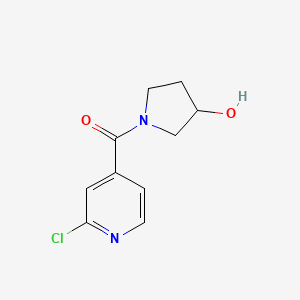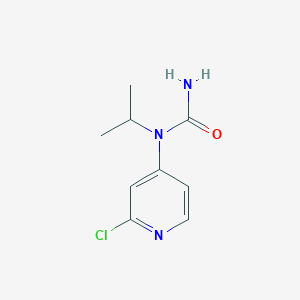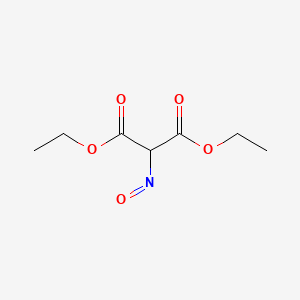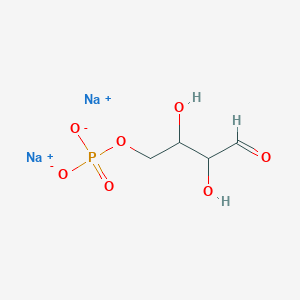
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an intermediate in various biochemical pathways, including the pentose phosphate pathway and the Calvin cycle . This compound plays a crucial role in cellular metabolism and is involved in the synthesis of nucleotides and amino acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2,3-dihydroxy-4-oxobutyl) phosphate typically involves the phosphorylation of D-erythrose. One common method is the reaction of D-erythrose with phosphoric acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .
化学反応の分析
Types of Reactions
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various phosphorylated sugars and intermediates in metabolic pathways. For example, oxidation can lead to the formation of different sugar acids, while reduction can yield simpler sugar alcohols .
科学的研究の応用
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in metabolic pathways, making it essential for studies on cellular metabolism.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is used in the production of various biochemicals and pharmaceuticals
作用機序
The mechanism of action of disodium;(2,3-dihydroxy-4-oxobutyl) phosphate involves its role as an intermediate in the pentose phosphate pathway and the Calvin cycle. It participates in enzymatic reactions that convert it into other essential biomolecules. The molecular targets include enzymes such as transketolase and transaldolase, which catalyze its conversion into different sugar phosphates .
類似化合物との比較
Similar Compounds
D-erythrose 4-phosphate: A closely related compound that also participates in the pentose phosphate pathway.
Ribose 5-phosphate: Another intermediate in the pentose phosphate pathway with similar functions.
Glyceraldehyde 3-phosphate: Involved in glycolysis and the Calvin cycle
Uniqueness
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate is unique due to its specific role in both the pentose phosphate pathway and the Calvin cycle. Its ability to participate in multiple metabolic pathways makes it a versatile and essential compound in cellular metabolism .
特性
分子式 |
C4H7Na2O7P |
|---|---|
分子量 |
244.05 g/mol |
IUPAC名 |
disodium;(2,3-dihydroxy-4-oxobutyl) phosphate |
InChI |
InChI=1S/C4H9O7P.2Na/c5-1-3(6)4(7)2-11-12(8,9)10;;/h1,3-4,6-7H,2H2,(H2,8,9,10);;/q;2*+1/p-2 |
InChIキー |
QJCAUWVOBAESHT-UHFFFAOYSA-L |
正規SMILES |
C(C(C(C=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14788570.png)
phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
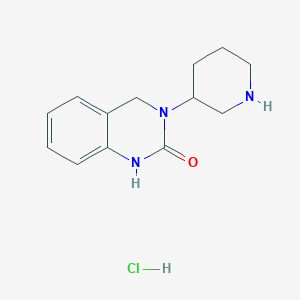
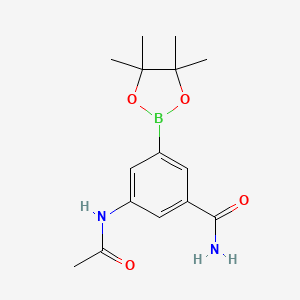
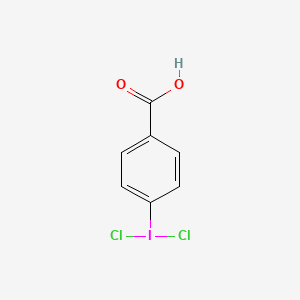

![2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14788628.png)
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788639.png)
